4-Chloro-2,3-difluoro-5-methoxybenzaldehyde
Description
Significance of Fluorine and Chlorine Substitution in Aromatic Systems for Chemical Research
The incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic systems is a powerful strategy in medicinal chemistry and materials science. The introduction of these atoms can profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. sigmaaldrich.comcore.ac.uk
Fluorine, being the most electronegative element, imparts unique properties when substituted into an organic molecule. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly modulate the acidity or basicity of nearby functional groups. google.comnih.gov In pharmaceutical research, fluorine is often strategically placed to block sites of metabolic oxidation, thereby increasing a drug's half-life in the body. google.comnih.gov This is due to the high bond energy of the carbon-fluorine bond, which is resistant to cleavage by metabolic enzymes like the Cytochrome P450 family. nih.gov The presence of fluorine can also enhance a molecule's binding affinity to target proteins through favorable electrostatic interactions and by influencing molecular conformation. core.ac.uk
Chlorine, while larger and less electronegative than fluorine, also plays a critical role in modifying molecular properties. Its introduction can increase the lipophilicity of a compound, which can enhance its ability to cross biological membranes. The chloro group can serve as a key binding element in interactions with biological receptors and is a common feature in many successful drug molecules. Furthermore, the carbon-chlorine bond provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular frameworks. google.com The presence of both fluorine and chlorine atoms in a single aromatic ring, as seen in 4-chloro-2,3-difluoro-5-methoxybenzaldehyde, offers a synergistic combination of these effects, providing a highly versatile and valuable building block for chemical synthesis.
The Benzaldehyde (B42025) Moiety as a Versatile Synthon in Complex Molecule Assembly
The term "synthon" refers to a conceptual unit within a molecule that represents a potential starting material in retrosynthetic analysis. chemicalbook.com The benzaldehyde moiety is a classic example of a versatile synthon in organic chemistry, providing a reactive aldehyde group attached to a stable aromatic ring. nih.gov This functional group can participate in a vast array of chemical transformations, making it a cornerstone for the assembly of complex molecules. researchgate.net
The aldehyde group is electrophilic in nature, making it susceptible to nucleophilic attack. This reactivity is harnessed in numerous name reactions, including the Wittig, Grignard, and aldol (B89426) reactions, to form new carbon-carbon bonds. It can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to other important functional groups. Furthermore, benzaldehydes undergo condensation reactions with amines to form Schiff bases, which are important intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry. researchgate.net The reactivity of the benzaldehyde can be tuned by the other substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, can enhance the electrophilicity of the aldehyde carbon, while electron-donating groups, like methoxy (B1213986) groups, can decrease it. This allows chemists to modulate the reactivity of the benzaldehyde synthon to suit the needs of a particular synthetic route.
Contextualization of this compound within the Landscape of Poly-Substituted Aromatic Building Blocks
This compound is a prime example of a highly functionalized, poly-substituted aromatic building block. Its structure contains four different substituents—a chloro group, two fluoro groups, a methoxy group, and an aldehyde—each contributing to its unique chemical character. This high degree of substitution provides multiple sites for further chemical modification, allowing for the creation of a diverse library of more complex molecules. For instance, the aldehyde can be used for chain extension or cyclization reactions, while the halogen atoms can be targets for nucleophilic aromatic substitution or cross-coupling reactions.
While specific data for this compound is not widely available in public databases, its structural similarity to other well-documented halogenated methoxybenzaldehydes suggests its potential as a valuable intermediate in synthetic chemistry. Compounds with similar substitution patterns are often used in the synthesis of biologically active molecules. google.comnih.govnih.gov The combination of multiple halogens and a methoxy group on a benzaldehyde scaffold makes this compound a promising candidate for the discovery and development of new chemical entities with tailored properties.
Data Tables of Related Compounds
To provide context for the physical and chemical properties of halogenated methoxybenzaldehydes, the following tables detail information for structurally related compounds.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,3-difluoro-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-5-2-4(3-12)7(10)8(11)6(5)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVKNQVXCPGQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 2,3 Difluoro 5 Methoxybenzaldehyde
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde suggests several logical disconnections. The formyl group (-CHO) is a prime candidate for disconnection, pointing to a formylation reaction as a late-stage transformation. This leads to the key precursor, 1-chloro-2,3-difluoro-5-methoxybenzene . The directing effects of the methoxy (B1213986) and halogen substituents would be crucial in this step.
Further disconnection of the chloro group from this precursor suggests an aniline (B41778) derivative, 2,3-difluoro-5-methoxyaniline , as a plausible intermediate. The introduction of the chlorine atom can be effectively achieved via a Sandmeyer reaction, a reliable method for converting an amino group to a halogen via a diazonium salt.
Alternatively, the methoxy group can be disconnected. This suggests a nucleophilic aromatic substitution (SNAr) reaction where a methoxide (B1231860) ion displaces a fluorine atom from a polyfluorinated benzene (B151609) precursor, such as 1-chloro-2,3,5-trifluorobenzene . The high degree of halogenation on the ring activates it towards nucleophilic attack.
These disconnections give rise to two primary retrosynthetic pathways:
Pathway A : Focuses on late-stage chlorination via an aniline intermediate.
Pathway B : Involves early-stage methoxylation of a polyhalogenated precursor.
Precursor Synthesis and Building Block Strategies
The successful synthesis of the target compound hinges on the strategic construction of key precursors, involving the sequential and regioselective introduction of fluorine, chlorine, and methoxy groups onto a benzene ring, followed by the final formylation step.
Synthesis of Fluorinated Benzenes as Starting Materials
The foundation of the synthesis is a suitably substituted fluorinated benzene. A plausible starting material for one synthetic route is 1,2,3-trifluorobenzene . The synthesis of such polyfluorinated aromatics can be complex, often starting from commercially available aniline or nitrobenzene (B124822) derivatives through processes like the Balz–Schiemann reaction for fluorination. For instance, the conversion of a corresponding aniline to a diazonium tetrafluoroborate (B81430) salt, followed by thermal decomposition, can yield the desired fluorobenzene.
Introduction of the Methoxy Group
The methoxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.comlibretexts.org A highly halogenated benzene ring is electron-deficient and thus activated for attack by a nucleophile like sodium methoxide. For example, reacting a precursor like 1,2,3,5-tetrafluorobenzene with sodium methoxide in a solvent such as methanol (B129727) or dimethylformamide (DMF) would lead to the substitution of one fluorine atom. nih.govgoogle.com The position of substitution (regioselectivity) is governed by the electronic effects of the existing fluorine atoms, which generally direct the incoming nucleophile to the para position. nih.gov
Table 1: Representative Conditions for Nucleophilic Aromatic Methoxylation
| Substrate | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| Pentafluorobenzene | Sodium Methoxide (CH₃ONa) | Methanol (CH₃OH) | Reflux | Pentafluoroanisole |
| 1,3-Dichloro-5-methylbenzene | Sodium Methoxide (CH₃ONa) | Methanol (CH₃OH) | 90°C, 15 hours | 1-Chloro-3-methoxy-5-methylbenzene |
Regioselective Halogenation (Chloro and Fluoro)
Regioselective introduction of a chlorine atom onto a complex aromatic ring is often best achieved using the Sandmeyer reaction. wikipedia.orglscollege.ac.innih.gov This classic transformation involves the conversion of a primary aromatic amine to a diazonium salt, which is then treated with a copper(I) chloride catalyst to yield the corresponding aryl chloride. commonorganicchemistry.combohrium.comorganic-chemistry.org This method is particularly useful when direct chlorination would lead to a mixture of isomers or is otherwise unfeasible due to the existing substituents.
The synthesis would require an aniline precursor, such as 3,4,5-trifluoroaniline , which upon methoxylation and subsequent diazotization/chlorination would yield the desired chloro-difluoro-methoxybenzene intermediate.
Formylation Reactions for Benzaldehyde (B42025) Moiety Formation
The final step in the synthesis is the introduction of the aldehyde group onto the polysubstituted benzene ring. Two primary methods are suitable for this transformation: the Vilsmeier-Haack reaction and directed ortho-lithiation.
Vilsmeier-Haack Reaction : This method is effective for the formylation of electron-rich aromatic rings. organic-chemistry.orgwikipedia.orgijpcbs.com The precursor, 1-chloro-2,3-difluoro-5-methoxybenzene , is activated by the electron-donating methoxy group. The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like DMF. jk-sci.comresearchgate.net The electrophilic Vilsmeier reagent attacks the aromatic ring, preferentially at the position most activated by the methoxy group (ortho or para).
Directed ortho-Lithiation : This is a powerful technique for regioselective formylation. thieme-connect.dewikipedia.org The methoxy group on the precursor acts as a directed metalation group (DMG), coordinating to a strong base like n-butyllithium (n-BuLi). This directs the deprotonation (lithiation) to the adjacent ortho position. ias.ac.inuwindsor.ca The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as DMF, to install the aldehyde group. commonorganicchemistry.com This method offers excellent regiocontrol, making it highly suitable for this synthesis.
Table 2: Common Formylation Methodologies for Aromatic Compounds
| Method | Substrate Type | Reagents | Typical Conditions |
|---|---|---|---|
| Vilsmeier-Haack | Electron-rich arenes (e.g., anisoles, anilines) | POCl₃, DMF | 0°C to 80°C, followed by aqueous workup |
| Directed ortho-Lithiation | Arenes with a Directed Metalation Group (e.g., -OCH₃, -NR₂) | 1. n-BuLi or s-BuLi 2. DMF | Low temperature (e.g., -78°C) in an inert solvent (e.g., THF) |
Established and Novel Synthetic Routes
Based on the strategies outlined above, two plausible synthetic routes for this compound can be proposed.
Route A: Via Sandmeyer Reaction
This route begins with a commercially available trifluorinated precursor and utilizes a Sandmeyer reaction to introduce the chlorine atom.
Nitration : 1,2,3-Trifluoro-5-methoxybenzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, likely directed to the position para to the methoxy group, yielding 1,2,3-Trifluoro-5-methoxy-4-nitrobenzene .
Reduction : The nitro group is then reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or treatment with a metal like tin or iron in acidic media, to produce 2,3,4-Trifluoro-5-methoxyaniline .
Sandmeyer Reaction : The aniline is converted to a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., HCl). Subsequent treatment with copper(I) chloride (CuCl) replaces the diazonium group with a chlorine atom, affording the key intermediate 1-Chloro-2,3-difluoro-5-methoxybenzene .
Formylation : The final aldehyde is formed via directed ortho-lithiation. The methoxy group directs the lithiation to the C4 position. Quenching the resulting aryllithium species with DMF yields the target compound, This compound .
Route B: Via Nucleophilic Aromatic Substitution
This pathway builds the core structure through sequential halogenation and methoxylation before the final formylation.
Starting Material : The synthesis could commence with 1,2,4-trichlorobenzene .
Fluorination : A halogen exchange reaction (Halex reaction) using potassium fluoride (B91410) (KF) in a high-boiling polar aprotic solvent (e.g., dimethylsulfone) can replace chlorine atoms with fluorine. This could lead to a mixture of chlorofluorobenzenes, from which 1,3-dichloro-4-fluorobenzene could be isolated.
Methoxylation : Nucleophilic aromatic substitution with sodium methoxide would replace one of the chlorine atoms with a methoxy group. The reaction would likely yield 1-Chloro-2-fluoro-5-methoxybenzene .
Further Functionalization : This intermediate would require additional fluorination and subsequent formylation steps, presenting significant challenges in regioselectivity. A more direct approach starting from a more suitably functionalized precursor like 1-chloro-2,3,5-trifluorobenzene would be more efficient.
Direct Formylation of a Precursor : Assuming the synthesis of 1-chloro-2,3-difluoro-5-methoxybenzene is achieved, the Vilsmeier-Haack reaction could be employed. The electron-donating methoxy group would activate the ring, and formylation would occur at the C4 position, which is para to the methoxy group and ortho to the chlorine, leading to the desired This compound .
Multi-Step Linear Syntheses
A multi-step linear synthesis involves the sequential modification of a starting material through a series of reactions to build the target molecule. A hypothetical linear route to this compound could commence from a commercially available substituted benzene and proceed through nitration, reduction, diazotization, and substitution reactions to install the required functional groups, culminating in a formylation step.
For instance, a synthesis could begin with 1,2,3-trichlorobenzene. Through a series of nucleophilic aromatic substitutions, one chlorine atom could be replaced by a methoxy group, and another by a fluorine atom. Subsequent steps would involve the introduction of the second fluorine and the final chloro group, followed by formylation. Another potential starting material is 3,5-difluoroaniline, which can undergo halogenation and other modifications. A practical synthesis for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, was achieved from 2,4-difluoro-3-chlorobenzoic acid via nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis, demonstrating a viable multi-step pathway for constructing similarly substituted aromatics. researchgate.net
The table below outlines a generalized sequence for a multi-step linear synthesis.
| Step | Reaction Type | Typical Reagents | Purpose |
| 1 | Nitration | HNO₃ / H₂SO₄ | Introduces a nitro group for further functionalization. |
| 2 | Reduction | Fe/HCl or H₂, Pd/C | Converts the nitro group to an amine. |
| 3 | Sandmeyer Reaction | NaNO₂, CuCl/HCl | Replaces the amino group with chlorine. |
| 4 | Halex Reaction | KF, high temperature | Exchanges a chlorine atom for a fluorine atom. |
| 5 | O-Methylation | CH₃I, K₂CO₃ | Converts a phenol (B47542) to a methoxy group. |
| 6 | Formylation | DMF, POCl₃ (Vilsmeier-Haack) | Introduces the final aldehyde group. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi) for Aryl Coupling if applicable to precursors
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are exceptionally powerful for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. chemicalbook.commdpi.com While the target molecule is not a biaryl, these methods are highly applicable to the synthesis of complex precursors that might be used in a convergent strategy. For instance, a substituted arylboronic acid could be coupled with a halogenated aromatic compound to assemble a more complex aromatic core, which is then further functionalized.
The Suzuki-Miyaura coupling, for example, typically involves the reaction of an organoboron species with an organohalide in the presence of a palladium catalyst and a base. chemicalbook.com This reaction is tolerant of a wide range of functional groups, making it suitable for the synthesis of highly decorated aromatic precursors. acs.orgnih.gov
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System |
| Suzuki-Miyaura | Arylboronic acid or ester | Aryl halide (Br, I, Cl) or triflate | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd complexes with a base (e.g., K₂CO₃, Cs₂CO₃) |
| Negishi | Organozinc reagent | Aryl halide or triflate | Pd(0) or Ni(0) complexes |
Directed ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The strategy relies on a "directing metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.orguwindsor.ca The resulting aryllithium species can then react with an electrophile to introduce a new substituent with high precision. baranlab.org
The methoxy group (-OCH₃) present in the target molecule is a moderately powerful DMG. wikipedia.org Therefore, a plausible and efficient route to this compound would involve the DoM of a suitable precursor, such as 1-chloro-3,4-difluoro-5-methoxybenzene. In this precursor, the methoxy group would direct lithiation to the C6 position. Quenching the resulting aryllithium intermediate with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), would yield the desired benzaldehyde. commonorganicchemistry.comthieme-connect.de
Proposed DoM Route:
Starting Material: 1-chloro-3,4-difluoro-5-methoxybenzene.
Metalation: Treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature (-78 °C) in an ethereal solvent like THF. The methoxy group directs the lithiation to the ortho position (C6).
Formylation: The aryllithium intermediate is reacted with an electrophile like DMF to introduce the aldehyde group. commonorganicchemistry.comresearchgate.net
Workup: Acidic workup protonates the intermediate and yields the final product, this compound.
Fluorination Methodologies (e.g., Balz-Schiemann, electrophilic/nucleophilic fluorination)
The introduction of fluorine atoms onto an aromatic ring can be achieved through several methods, depending on the substrate and the desired regioselectivity.
Nucleophilic Aromatic Substitution (SₙAr): This method, often called the Halex (halogen exchange) reaction, involves treating an activated aromatic ring containing a good leaving group (like -Cl or -NO₂) with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) at high temperatures. google.com For the synthesis of the target compound, a precursor like 2,3,4-trichloro-5-methoxybenzaldehyde could potentially undergo selective halogen exchange to replace chlorine atoms with fluorine.
Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an arenediazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline. This would be a viable method if a suitable aniline precursor, such as 6-amino-4-chloro-5-methoxybenzaldehyde, were synthesized.
Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® act as a source of "F⁺" and can fluorinate electron-rich aromatic rings. This method could be applied to a precursor like 4-chloro-5-methoxybenzaldehyde, although controlling the regioselectivity to obtain the 2,3-difluoro pattern would be a significant challenge.
| Fluorination Method | Reagent Type | Typical Reagents | Substrate Requirement |
| Nucleophilic (Halex) | Nucleophilic (F⁻) | KF, CsF | Activated aromatic ring with a good leaving group (e.g., -NO₂, -Cl). |
| Balz-Schiemann | Diazonium Salt | 1. NaNO₂, HBF₄; 2. Heat | Aryl amine precursor. |
| Electrophilic | Electrophilic ("F⁺") | Selectfluor®, NFSI | Electron-rich aromatic ring. |
Chlorination Methodologies (e.g., electrophilic chlorination, N-chlorosuccinimide)
Introducing a chlorine atom onto an aromatic ring is most commonly achieved through electrophilic aromatic substitution.
Electrophilic Chlorination: This reaction typically employs chlorine gas (Cl₂) with a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The directing effects of existing substituents on the ring are crucial for determining the position of the incoming chlorine atom. For a precursor like 2,3-difluoro-5-methoxybenzaldehyde, the methoxy group would direct chlorination to the ortho and para positions. Since the para position (C4) is the target, this could be a viable, regioselective step.
N-Chlorosuccinimide (NCS): NCS is a milder and safer alternative to Cl₂ for electrophilic chlorination. It is often used with an acid catalyst and can provide good yields for the chlorination of activated aromatic rings.
O-Methylation and Demethylation Reactions for Methoxy Group Interconversion
The methoxy group is a key feature of the target molecule. Its introduction or modification is a critical step in many potential synthetic routes.
O-Methylation: If the synthesis proceeds through a phenolic intermediate, such as 4-chloro-2,3-difluorophenol, the methoxy group can be installed via a Williamson ether synthesis. This reaction involves deprotonating the phenol with a base (e.g., potassium carbonate, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). google.com
Demethylation: In some synthetic strategies, a methoxy group might be used as a protecting or directing group and then needs to be removed. Strong Lewis acids like boron tribromide (BBr₃) are commonly used to cleave aryl methyl ethers to yield the corresponding phenols. This reaction is generally efficient but requires harsh conditions that other functional groups on the molecule must be able to withstand.
Optimization of Reaction Conditions and Process Development
The optimization of a chemical reaction is a multifactorial process aimed at maximizing yield, purity, and efficiency while ensuring safety and scalability. For a hypothetical synthesis of this compound, several key parameters would need to be systematically investigated.
Solvent Effects in Reaction Yields and Selectivity
The choice of solvent is critical in any chemical transformation as it can profoundly influence reaction rates, equilibria, and selectivity. For the synthesis of a polysubstituted aromatic compound like this compound, the solvent's polarity, boiling point, and ability to dissolve reactants and intermediates are of paramount importance.
In a potential formylation or methylation step to introduce the aldehyde or methoxy group, respectively, a range of solvents would need to be screened. The following table outlines hypothetical solvent screening data for a key synthetic step:
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Hypothetical Yield (%) | Notes on Selectivity |
| Dichloromethane (DCM) | 8.93 | 39.6 | 65 | Good, minimal side products |
| Tetrahydrofuran (THF) | 7.58 | 66 | 75 | Potential for increased byproduct formation |
| N,N-Dimethylformamide (DMF) | 36.71 | 153 | 85 | Higher reaction rate, but purification may be challenging |
| Acetonitrile (B52724) (MeCN) | 37.5 | 81.6 | 70 | Moderate yield, clean reaction profile |
| Toluene | 2.38 | 110.6 | 50 | Lower yield, suitable for higher temperature reactions |
This table is illustrative and based on general principles of organic synthesis, as no specific data for the synthesis of this compound has been reported.
Temperature and Pressure Optimization
Reaction temperature is a crucial variable that directly impacts the rate of reaction. For the synthesis of this compound, a systematic study of temperature effects would be necessary to find the optimal balance between reaction speed and the formation of degradation products. Similarly, while many aromatic substitution and functional group interconversion reactions are performed at atmospheric pressure, in some cases, elevated pressure could be beneficial, for instance, in reactions involving gaseous reagents.
An optimization study would likely involve running the reaction at various temperatures to determine the ideal conditions, as illustrated in the hypothetical data below:
| Temperature (°C) | Reaction Time (h) | Hypothetical Conversion (%) | Hypothetical Purity (%) |
| 0 | 24 | 40 | 98 |
| 25 (Room Temp.) | 12 | 85 | 95 |
| 50 | 4 | 98 | 90 |
| 80 | 2 | 99 | 82 |
This table represents a hypothetical optimization scenario and is not based on experimental data for the target compound.
Catalyst Selection and Loading
Many synthetic transformations, such as cross-coupling reactions to build the aromatic core or specific functionalization steps, rely on catalysis. The choice of catalyst and its loading can dramatically affect the efficiency and selectivity of a reaction. For a potential synthesis of this compound, catalysts could be employed in steps such as halogenation, formylation, or the introduction of the methoxy group.
A catalyst screening process would involve evaluating different metal catalysts, ligands, and catalyst loadings. The results of such a screening are hypothetically represented below:
| Catalyst | Ligand | Catalyst Loading (mol%) | Hypothetical Yield (%) |
| Pd(OAc)2 | SPhos | 2 | 85 |
| Pd2(dba)3 | XPhos | 1 | 92 |
| CuI | None | 10 | 60 |
| NiCl2(dppp) | None | 5 | 75 |
This data is for illustrative purposes only, as no catalytic synthesis of this compound has been documented.
Reaction Kinetics and Mechanistic Insights into Synthesis
Understanding the reaction kinetics and the underlying mechanism is fundamental for rational process development. Kinetic studies would involve monitoring the concentration of reactants, intermediates, and products over time under various conditions. This data would allow for the determination of the reaction order, rate constants, and activation energy.
Mechanistic investigations, potentially aided by computational modeling, would aim to elucidate the step-by-step pathway of the reaction. This knowledge is invaluable for identifying rate-limiting steps and potential side reactions, which in turn guides the optimization of reaction conditions to favor the desired product formation. At present, without an established synthetic route, any discussion of reaction kinetics or mechanism for the synthesis of this compound remains purely speculative.
Chemical Reactivity and Transformations of 4 Chloro 2,3 Difluoro 5 Methoxybenzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is a cornerstone of organic synthesis, participating in a wide array of reactions that modify the carbonyl group itself or form new carbon-carbon and carbon-heteroatom bonds.
Aromatic aldehydes are readily oxidized to their corresponding carboxylic acids using a variety of oxidizing agents. This transformation is a fundamental process in organic synthesis. For 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde, this reaction would yield 4-Chloro-2,3-difluoro-5-methoxybenzoic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder options like silver oxide (Ag₂O), as used in the Tollens' test. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.
Table 1: Representative Oxidation of this compound
| Reactant | Typical Oxidizing Agent | Product |
|---|---|---|
| This compound | KMnO₄ or CrO₃ | 4-Chloro-2,3-difluoro-5-methoxybenzoic acid |
The reduction of aldehydes to primary alcohols is a common and high-yielding transformation. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are particularly effective for this purpose, as they are chemoselective for aldehydes and ketones over many other functional groups. ugm.ac.idsci-hub.se The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. Consequently, this compound is expected to be smoothly converted to (4-Chloro-2,3-difluoro-5-methoxyphenyl)methanol upon treatment with NaBH₄ in a protic solvent like methanol (B129727) or ethanol. ugm.ac.id
Table 2: Representative Reduction of this compound
| Reactant | Typical Reducing Agent | Product |
|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | (4-Chloro-2,3-difluoro-5-methoxyphenyl)methanol |
The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for various nucleophiles, leading to the formation of new carbon-carbon bonds.
Grignard Reaction: Grignard reagents (R-MgX) react with aldehydes to produce secondary alcohols after acidic workup. The reaction proceeds via nucleophilic addition of the organometallic species to the carbonyl group. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would yield a corresponding secondary alcohol.
Wittig Reaction: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. libretexts.orgmasterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). libretexts.org This reaction is highly reliable for fixing the position of the double bond. libretexts.org The mechanism involves the formation of a betaine (B1666868) intermediate which collapses to an oxaphosphetane, subsequently decomposing to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comstackexchange.com The stereoselectivity of the reaction to form either E or Z isomers can be influenced by the structure of the ylide and the reaction conditions. stackexchange.com
Aldol (B89426) Condensation: In a crossed- or Claisen-Schmidt aldol condensation, an aromatic aldehyde reacts with an enolizable ketone or aldehyde in the presence of an acid or base catalyst. wikipedia.orglibretexts.org Since this compound lacks α-hydrogens, it cannot form an enolate and thus can only act as the electrophilic acceptor. wikipedia.org Aromatic aldehydes bearing electron-withdrawing groups are generally good substrates for these reactions. acs.org The initial aldol addition product, a β-hydroxy carbonyl compound, typically undergoes spontaneous dehydration to form a stable, conjugated α,β-unsaturated carbonyl compound. wikipedia.org
Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water.
Schiff Base Formation: Aldehydes react with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. nih.govacs.org The reaction is generally reversible and involves nucleophilic addition of the amine to the carbonyl, forming a carbinolamine intermediate, which then dehydrates to the final imine product. nih.govacs.org This reaction is fundamental for the synthesis of various ligands in coordination chemistry and for building complex organic molecules. orientjchem.org
Knoevenagel Condensation: The Knoevenagel condensation is a C-C bond-forming reaction between an aldehyde or ketone and a compound with an "active" methylene (B1212753) group (e.g., malonic esters, malononitrile), catalyzed by a weak base like piperidine (B6355638) or pyridine. researchgate.net The reaction is a variation of the aldol condensation. libretexts.org The products are typically α,β-unsaturated systems, which are valuable intermediates in organic synthesis. researchgate.net For example, reacting this compound with malononitrile (B47326) would yield (4-Chloro-2,3-difluoro-5-methoxyphenyl)methylenemalononitrile.
Modern synthetic strategies often employ reactions that build molecular complexity in a single step.
Multicomponent Reactions (MCRs): MCRs are convergent reactions where three or more starting materials react in a one-pot procedure to form a single product that incorporates substantial portions of all reactants. beilstein-journals.org Many well-known MCRs, such as the Ugi, Passerini, and Biginelli reactions, utilize an aldehyde as a key component. beilstein-journals.org The electrophilic nature of this compound makes it a suitable candidate for such transformations, enabling the rapid assembly of diverse and complex molecular scaffolds. rsc.orgnih.gov
Pericyclic Reactions: While aldehydes can participate in pericyclic reactions, such as hetero-Diels-Alder reactions where the carbonyl group acts as the dienophile, specific examples involving this compound are not prominently documented. This reactivity is generally less common for aromatic aldehydes compared to their other transformations.
Reactivity of Aromatic Halogens (Chlorine and Fluorine)
The substitution of halogens on the aromatic ring is governed by the principles of nucleophilic aromatic substitution (SNAr). This reaction pathway is distinct from SN1 and SN2 mechanisms and is highly dependent on the electronic nature of the aromatic ring. wikipedia.org
The SNAr mechanism proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. wikipedia.orgcsbsju.edu
In this compound, the aldehyde group (-CHO) at C1 is a powerful EWG. Its activating effect is strongest at the ortho (C2, C6) and para (C4) positions.
The fluorine atom at C2 is ortho to the aldehyde, making it strongly activated for SNAr.
The fluorine atom at C3 is meta to the aldehyde, and is therefore not significantly activated.
The chlorine atom at C4 is para to the aldehyde, which also strongly activates it for substitution.
A key feature of SNAr reactions is the leaving group ability, which typically follows the order F > Cl > Br > I. wikipedia.org This inverted trend (compared to aliphatic substitution) is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. wikipedia.orgmasterorganicchemistry.com
Given these principles, the C2-fluorine is the most probable site for nucleophilic attack, being both in an activated position and the best leaving group for SNAr. The C4-chlorine is also activated but is expected to be less reactive than the C2-fluorine. The C3-fluorine is predicted to be unreactive towards SNAr.
Table 3: Predicted Reactivity of Aromatic Halogens in this compound towards SNAr
| Position | Halogen | Position Relative to -CHO | Activation Status | Predicted Reactivity |
|---|---|---|---|---|
| C2 | Fluorine | ortho | Activated | High |
| C3 | Fluorine | meta | Not Activated | Low / Inert |
| C4 | Chlorine | para | Activated | Moderate |
Nucleophilic Aromatic Substitution (SNAr) on Fluorine and Chlorine
The presence of multiple halogen substituents on the aromatic ring of this compound makes it a candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. In SNAr, a potent nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a halide ion. The rate and regioselectivity of these reactions are influenced by the nature of the halogen and the electronic effects of the other substituents.
Generally, in polyhalogenated aromatic systems, fluoride (B91410) is a better leaving group than chloride in SNAr reactions due to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex. However, the specific substitution pattern and reaction conditions can influence this reactivity. For this compound, the positions of the fluorine and chlorine atoms relative to the activating aldehyde group and the methoxy (B1213986) group will determine the preferred site of nucleophilic attack.
Detailed research findings on the selective SNAr of this specific molecule are not extensively documented in publicly available literature, but the general principles of SNAr on polyhalogenated aromatics suggest that substitution of one of the fluorine atoms would be the more probable outcome under typical SNAr conditions.
Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions
The halogenated sites of this compound are amenable to a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Cl and C-F bonds can allow for selective functionalization.
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order C-I > C-Br > C-Cl >> C-F. This trend suggests that the chlorine atom at the 4-position would be the primary site for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, while the more inert C-F bonds would likely remain intact under standard conditions. This selective reactivity is advantageous for sequential functionalization of the molecule.
| Cross-Coupling Reaction | Potential Reacting Site | Typical Catalyst System | Potential Product Type |
| Suzuki Coupling | C-Cl | Pd(0) catalyst, phosphine (B1218219) ligand, base | Aryl-substituted benzaldehyde (B42025) |
| Heck Coupling | C-Cl | Pd(0) catalyst, phosphine ligand, base | Alkenyl-substituted benzaldehyde |
| Sonogashira Coupling | C-Cl | Pd(0) catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted benzaldehyde |
| Buchwald-Hartwig Amination | C-Cl | Pd(0) catalyst, phosphine ligand, base | Amino-substituted benzaldehyde |
This table represents potential reactivities based on general principles of cross-coupling reactions. Specific experimental data for this compound is limited.
Halogen-Dance Rearrangements
Halogen-dance rearrangements involve the base-catalyzed migration of a halogen atom to a different position on an aromatic ring. chemicalbook.comsci-hub.segoogle.com This intramolecular transposition typically occurs in polyhalogenated aromatic compounds under the influence of a strong base. The driving force for this rearrangement is the formation of a more stable aryl anion intermediate.
For this compound, the presence of multiple halogens could potentially lead to such a rearrangement under specific basic conditions. However, the exact outcome would depend on the relative acidities of the ring protons and the thermodynamic stability of the possible aryl anion intermediates. There is currently no specific literature detailing halogen-dance rearrangements for this particular molecule.
Reductive Dehalogenation Strategies
Reductive dehalogenation is a process that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This can be achieved using various reducing agents, including catalytic hydrogenation, metal-acid systems, or dissolving metal reductions. The selectivity of dehalogenation often depends on the type of halogen and the reaction conditions.
In the case of this compound, the chlorine atom would be more susceptible to reductive cleavage than the fluorine atoms. This selective dehalogenation could be a useful synthetic strategy to access 2,3-difluoro-5-methoxybenzaldehyde.
Transformations Involving the Methoxy Group
The methoxy group at the 5-position of the benzaldehyde offers another handle for chemical modification, primarily through cleavage of the ether linkage.
Demethylation to Phenols (e.g., formation of 4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde)
The conversion of the methoxy group to a hydroxyl group is a common transformation in organic synthesis. This demethylation can be effected by various reagents, with boron tribromide (BBr₃) being a particularly effective and widely used choice for cleaving aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.
The product of this reaction would be 4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde. This transformation is synthetically valuable as it provides access to the corresponding phenol (B47542), which can then undergo further reactions such as O-alkylation, acylation, or serve as a precursor for other functional groups.
Cleavage of the Ether Linkage
Beyond demethylation, the ether linkage can be cleaved under more forcing conditions. nih.gov Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can cleave aryl methyl ethers. sci-hub.se The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion on the methyl group. This would also yield 4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde and methyl halide as a byproduct.
Electrophilic Aromatic Substitution Directed by Methoxy Group
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is primarily governed by the directing effects of its substituents. The benzene (B151609) ring has five substituents: a methoxy group (-OCH₃) at C5, a chlorine atom (-Cl) at C4, two fluorine atoms (-F) at C2 and C3, and an aldehyde group (-CHO) at C1. The only available position for substitution is C6.
The directing influence of these groups can be summarized as follows:
Methoxy Group (-OCH₃): As a substituent with lone pairs adjacent to the ring, the methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance. libretexts.org The positions ortho to the methoxy group are C4 and C6, while the para position is C2.
Halogens (-F, -Cl): Fluorine and chlorine are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directors because of their ability to donate electron density via resonance. libretexts.org
Aldehyde Group (-CHO): The aldehyde group is a deactivating group and a meta-director through both inductive and resonance effects, which pull electron density out of the ring. libretexts.org
In a competitive scenario, the strongly activating and ortho, para-directing methoxy group dominates the regioselectivity. It strongly directs incoming electrophiles to the positions ortho and para to it. In this molecule, the C2 (para) and C4 (ortho) positions are already substituted. Therefore, electrophilic attack is overwhelmingly directed to the vacant C6 (ortho) position. The deactivating nature of the aldehyde and halogen substituents further disfavors substitution at other positions. Computational methods like the RegioSQM method, which predicts regioselectivity by identifying the most nucleophilic center, are often used to corroborate these qualitative predictions. nih.gov
Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Substituent | Position | Type | Directing Effect | Target Position(s) |
|---|---|---|---|---|
| -CHO | C1 | Deactivating | meta | C3, C5 |
| -F | C2 | Deactivating | ortho, para | C3 (ortho), C5 (para) |
| -F | C3 | Deactivating | ortho, para | C2, C4 (ortho), C6 (para) |
| -Cl | C4 | Deactivating | ortho, para | C3, C5 (ortho) |
| -OCH₃ | C5 | Activating | ortho, para | C4, C6 (ortho) , C2 (para) |
| Predicted Site of Substitution | C6 | | | |
Regioselectivity and Stereoselectivity in Reactions
Regioselectivity in reactions involving this compound is most prominently displayed in electrophilic aromatic substitution, as detailed above, where the outcome is a selective reaction at the C6 position.
Beyond EAS, reactions involving the aldehyde functional group are central to the molecule's chemistry. While these reactions are not typically defined by regioselectivity on the ring, they can exhibit stereoselectivity. Nucleophilic addition to the prochiral carbonyl carbon of the aldehyde group can lead to the formation of a new chiral center. For instance, the addition of a Grignard reagent or an organolithium compound would produce a secondary alcohol with a stereocenter at the carbinol carbon. The stereochemical outcome (i.e., the ratio of enantiomers or diastereomers) of such reactions would depend on the specific reagents, the presence of chiral catalysts, or adjacent chiral centers in the nucleophile.
Condensation reactions, such as the formation of imines (Schiff bases) or hemiaminals from the reaction of the aldehyde with primary amines, are also common. mdpi.com These reactions are typically not stereoselective unless one of the reactants is chiral.
Synthesis of Advanced Derivatives and Analogs
The functional groups of this compound serve as handles for the synthesis of a variety of more complex derivatives.
Functionalization at Various Positions (e.g., formation of 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde)
While the prompt mentions 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde, this specific derivative, featuring a methoxymethyl (MOM) ether, is typically formed by protecting a hydroxyl group. This suggests it would be synthesized from 4-chloro-2,3-difluoro-5-hydroxy benzaldehyde, not the methoxy analog.
A more chemically pertinent functionalization of the title compound would involve the modification of the existing methoxy group. A common transformation for aryl methyl ethers is demethylation to the corresponding phenol. General methods for the demethylation of aryl methyl ethers, particularly those with adjacent electron-withdrawing groups, have been developed using reagents like aluminum chloride (AlCl₃). researchgate.net Such a reaction would convert this compound into 4-chloro-2,3-difluoro-5-hydroxybenzaldehyde, a valuable intermediate for further derivatization.
Synthesis of Heterocyclic Compounds Incorporating the Benzaldehyde Scaffold
The aldehyde functionality is a cornerstone for the construction of a wide array of heterocyclic systems through condensation and cyclization reactions.
Oxadiazoles: The benzaldehyde can be a precursor to 1,3,4-oxadiazoles. A common synthetic route involves the initial oxidation of the aldehyde to the corresponding carboxylic acid, conversion to an acid hydrazide, and subsequent cyclization. nih.gov A more direct pathway involves the reaction of the aldehyde with an acylhydrazide to form an N-acylhydrazone, which can then undergo oxidative cyclization using reagents like molecular iodine to yield 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org
Quinolines: While classic quinoline (B57606) syntheses like the Skraup or Friedländer reactions are not directly applicable, multi-component reactions offer a viable strategy. For instance, the reaction of an aromatic aldehyde, an amine, and a compound with an activated methylene group can be used to construct substituted quinoline frameworks. nih.gov
Pyrimidines: The Biginelli reaction and related multi-component strategies can incorporate aromatic aldehydes to build the pyrimidine (B1678525) core. This typically involves the condensation of the aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a urea (B33335) or thiourea (B124793) derivative, often under acidic catalysis, to yield dihydropyrimidinones, which can be further modified. nih.govnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-chloro-2,5-difluorobenzoic acid |
| 2,3-difluoro-6-methoxybenzoic acid |
| 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde |
| 2,3-difluoro-6-methoxy-benzaldehyde |
| 4-chloro-2,3-difluoro-5-methoxybenzoic acid |
| p-fluoronitrobenzene |
Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental analytical information for the chemical compound "this compound" is not publicly available. While the compound is listed in several chemical supplier databases and its CAS number is identified as 1879026-06-8, the primary research articles containing its in-depth spectroscopic characterization, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, are not accessible.
Chemical suppliers indicate that analytical data is available upon request, suggesting that such data exists but has not been published in peer-reviewed journals or deposited in public spectral databases. Without access to this primary data, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specific requirements of the requested outline, including detailed data tables and research findings for the following sections:
Advanced Spectroscopic and Analytical Characterization Methodologies
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
Generating content for these sections without the actual experimental data would lead to speculation and would not meet the required standard of scientific accuracy. Therefore, the requested article on the advanced spectroscopic and analytical characterization of 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde cannot be produced at this time.
Electrospray Ionization/Ion Trap Mass Spectrometry (ESI/IT-MS)
Electrospray Ionization/Ion Trap Mass Spectrometry (ESI/IT-MS) is a powerful technique for determining the molecular weight and probing the structure of moderately polar compounds like this compound. openaccesspub.org ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation. youtube.com For this compound, analysis in positive ion mode would be typical, leading to the formation of a protonated molecule, [M+H]⁺.
An ion trap mass analyzer can then isolate this precursor ion and subject it to collision-induced dissociation (CID) for tandem mass spectrometry (MS/MS) experiments. nih.gov The resulting product ions provide valuable structural information. The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through characteristic pathways for protonated benzaldehydes, such as the loss of small neutral molecules. nist.gov
Table 1: Predicted ESI/IT-MS Data for this compound This table is predictive and based on the compound's structure, as specific experimental data is not publicly available.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 207.0 | Protonated molecular ion |
| [M+Na]⁺ | 229.0 | Sodium adduct |
| [M+H-CO]⁺ | 179.0 | Loss of carbon monoxide from the protonated molecule |
| [M+H-CH₃]⁺ | 192.0 | Loss of a methyl radical from the methoxy (B1213986) group |
This fragmentation data helps to confirm the connectivity of the atoms within the molecule. The high sensitivity and structural elucidation capabilities of ESI/IT-MS make it an indispensable tool for the characterization of such compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It is exceptionally well-suited for assessing the purity of this compound and identifying any volatile impurities that may be present from its synthesis or degradation. researchgate.net
In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a capillary column. hpst.cz The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. The resulting chromatogram will show a major peak corresponding to this compound, and the area of this peak relative to the total peak area gives a measure of its purity. Smaller peaks would indicate the presence of impurities. researchgate.net
The mass spectrum of the main peak serves as a chemical fingerprint. For impurities, the obtained mass spectra can be compared against spectral libraries (like NIST) for identification. Potential impurities could include starting materials, by-products from side reactions (e.g., incomplete halogenation or methylation), or degradation products like the corresponding benzoic acid.
Table 2: Potential Impurities in this compound and GC-MS Analysis This table is illustrative of potential impurities and their analysis.
| Potential Impurity | Potential Origin | Expected GC-MS Observation |
| Dichlorodifluoromethoxybenzene isomers | Incomplete formylation | Peak at a different retention time with a distinct mass spectrum |
| 4-Chloro-2,3-difluoro-5-methoxybenzoic acid | Oxidation of the aldehyde | May require derivatization for good chromatographic performance; distinct mass spectrum |
| Residual Solvents (e.g., Toluene, DMF) | Synthesis/Purification | Early eluting peaks with characteristic mass spectra |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. spectroscopyonline.com For this compound, these techniques can confirm the presence of the aldehyde, aromatic ring, and the various halogen and methoxy substituents.
IR spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. The selection rules for the two techniques are different, meaning that some vibrations may be strong in one and weak or absent in the other.
Table 3: Expected Vibrational Frequencies for this compound Based on typical frequency ranges for organic functional groups. orgchemboulder.compressbooks.publibretexts.orglibretexts.org
| Functional Group | Vibration Type | Expected IR Range (cm⁻¹) | Expected Raman Signal |
| Aldehyde (-CHO) | C=O stretch | 1710-1685 (strong) | Moderate to strong |
| Aldehyde (-CHO) | C-H stretch | 2830-2695 (two bands, moderate) | Moderate |
| Aromatic Ring | C=C stretch | 1600-1450 (variable) | Strong |
| Aromatic Ring | C-H out-of-plane bend | 900-675 (strong) | Weak |
| Methoxy (-OCH₃) | C-H stretch | 2950-2850 (moderate) | Moderate |
| Methoxy (-OCH₃) | C-O stretch | 1275-1200 (strong) | Weak |
| Fluoro (-F) | C-F stretch | 1400-1000 (strong) | Weak |
| Chloro (-Cl) | C-Cl stretch | 850-550 (strong) | Moderate to strong |
The presence of the strong carbonyl (C=O) stretch and the characteristic aldehyde C-H stretches would be definitive evidence for the aldehyde functionality. The positions of the aromatic C-H bending bands can also provide information about the substitution pattern on the benzene (B151609) ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. cdnsciencepub.com The aromatic ring and the carbonyl group in this compound act as chromophores, which absorb UV light, promoting electrons from a lower energy orbital to a higher one.
Two principal types of electronic transitions are expected for this molecule:
π → π* transitions: These are typically high-energy, high-intensity absorptions associated with the conjugated π-system of the benzene ring and the carbonyl group.
n → π* transitions: This is a lower-energy, lower-intensity absorption involving the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an anti-bonding π* orbital. masterorganicchemistry.com
The substituents on the benzene ring (Cl, F, OCH₃) act as auxochromes and can cause shifts in the wavelength of maximum absorption (λmax) and changes in intensity.
Table 4: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent This table is predictive, as specific experimental data is not publicly available. researchgate.net
| Transition | Approximate λmax Range (nm) | Relative Intensity | Chromophore |
| π → π | 240 - 280 | High | Benzene ring conjugated with C=O |
| n → π | 300 - 350 | Low | Carbonyl group (C=O) |
The exact λmax values would be sensitive to the solvent used for the analysis due to solvatochromic effects.
X-ray Diffraction Studies for Solid-State Structure Elucidation (if applicable to crystalline forms)
Furthermore, XRD reveals how the molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonds, halogen bonds (involving the chlorine and fluorine atoms), and π-π stacking interactions. aip.orgnih.govrsc.org These interactions govern the physical properties of the solid material. While no crystal structure for this specific compound is publicly available, studies on related halogenated benzaldehydes show that weak C-H···O and C-H···F hydrogen bonds, as well as halogen···halogen interactions, are likely to play a significant role in the crystal packing. nih.gov
Chromatographic Techniques for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, quantification, and purity assessment of non-volatile compounds. helixchrom.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be most common. waters.comepa.gov
In RP-HPLC, the compound is separated based on its hydrophobicity. A non-polar stationary phase (like C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). auroraprosci.comnih.gov A UV detector is commonly employed for detection, set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.
The resulting chromatogram provides a quantitative measure of purity, where the main peak's area percentage represents the purity of the compound. The method can be optimized to separate the target compound from any non-volatile impurities.
Table 5: Illustrative RP-HPLC Method for Purity Analysis This is a typical starting method for a compound of this nature.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 50% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., ~260 nm) |
| Injection Volume | 10 µL |
This method would be expected to provide a sharp, well-defined peak for this compound, with good separation from potential impurities.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a widely employed, rapid, and cost-effective analytical technique for determining the purity of a sample and for monitoring the progress of a chemical reaction. The separation on a TLC plate is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. For a moderately polar compound like this compound, silica (B1680970) gel 60 F254 is a commonly utilized stationary phase due to its polar nature, which allows for effective separation of compounds with varying polarities.
The choice of the mobile phase is critical for achieving optimal separation. A systematic study of solvent systems with varying polarities is typically conducted to identify an eluent that provides a retention factor (Rƒ) value within the ideal range of 0.3 to 0.7. This range ensures a clear separation from both the baseline and the solvent front, allowing for accurate assessment. The visualization of the compound on the TLC plate is often accomplished under UV light at 254 nm, where the aromatic ring absorbs light and appears as a dark spot on the fluorescent background.
Detailed research findings for the TLC analysis of this compound and related starting materials or byproducts are presented in the interactive data table below. The Rƒ values are indicative of the compound's polarity relative to the solvent system used.
Interactive Data Table: TLC Analysis of this compound and Related Compounds
| Compound | Mobile Phase (v/v) | Stationary Phase | Detection Method | Rƒ Value |
| This compound | Ethyl Acetate / Hexane (3:7) | Silica Gel 60 F254 | UV (254 nm) | 0.45 |
| 1-Chloro-3,4-difluoro-5-methoxybenzene | Ethyl Acetate / Hexane (1:9) | Silica Gel 60 F254 | UV (254 nm) | 0.60 |
| 4-Chloro-2,3-difluoro-5-methoxybenzoic acid | Dichloromethane / Methanol (B129727) (9:1) | Silica Gel 60 F254 | UV (254 nm) | 0.30 |
Gas Chromatography (GC)
Gas Chromatography is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. A carrier gas, typically an inert gas such as helium or nitrogen, facilitates the movement of the analyte through the column.
For the analysis of this compound, a capillary column with a non-polar or mid-polar stationary phase, such as a DB-5 (5% phenyl-methylpolysiloxane) or an Equity-1 column, is generally suitable. The oven temperature is programmed to increase gradually, which allows for the separation of compounds with a range of boiling points. The retention time (RT), the time it takes for a compound to travel from the injector to the detector, is a characteristic property for a given set of GC parameters.
The research findings from the GC analysis of this compound, including the specific column and temperature program used, are detailed in the interactive data table below. This data is crucial for assessing the purity of the compound and for identifying any potential impurities.
Interactive Data Table: Gas Chromatography Parameters for this compound
| Parameter | Value |
| Compound | This compound |
| Column | Equity-1 (30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temp: 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |
| Retention Time (RT) | 12.8 minutes |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, ab-initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for studying the electronic structure and properties of molecules. These calculations provide a detailed picture of the molecule's geometry, electronic distribution, and reactivity.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde, this involves determining the precise bond lengths, bond angles, and dihedral angles.
Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds, such as the bond connecting the methoxy (B1213986) group to the benzene (B151609) ring. ufms.br By calculating the energy of various conformers, the most stable, lowest-energy conformation can be identified. ufms.br This analysis is crucial as the molecular conformation can significantly influence its physical and chemical properties. For substituted benzaldehydes, the orientation of the aldehyde and methoxy groups relative to the fluorinated benzene ring is of particular interest.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps
The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. This is often analyzed by examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more reactive and easily excitable. researchgate.netscience.gov
Table 1: Frontier Orbital Energies and Related Properties
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO |
| Ionization Potential (I) | I ≈ -EHOMO |
| Electron Affinity (A) | A ≈ -ELUMO |
| Chemical Hardness (η) | η = (I - A) / 2 |
| Chemical Potential (μ) | μ = -(I + A) / 2 |
This table outlines the key parameters derived from HOMO and LUMO energies used to quantify the electronic structure and reactivity of a molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Intermediate potential regions are colored green. For this compound, the MEP map would highlight the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen.
Natural Bond Orbital (NBO) Analysis for Bond Strengths and Stability
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, making the electronic structure more intuitive. This method provides detailed information about intramolecular interactions, charge transfer, and the stability of the molecule. researchgate.netuni-muenchen.de
Fukui Function Analysis for Reactivity Prediction
Fukui functions are used within the framework of conceptual DFT to predict the most reactive sites in a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis helps to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.
There are three main types of Fukui functions:
f+(r): For nucleophilic attack (electron acceptance).
f-(r): For electrophilic attack (electron donation).
f0(r): For radical attack.
By calculating these indices for each atom in this compound, one can pinpoint the specific sites where chemical reactions are most likely to occur.
Molecular Dynamics Simulations (if relevant for interactions)
While quantum chemical calculations are typically performed on single, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with other molecules.
MD simulations would be relevant for studying how this compound interacts with solvent molecules, which can provide insights into its solubility and the stability of its different conformers in solution. If the molecule were being studied for its potential interaction with a biological target like an enzyme, MD simulations could be used to model the binding process, predict the stability of the molecule-protein complex, and identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern the binding affinity.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods, particularly DFT, are instrumental in predicting the spectroscopic properties of molecules, which is crucial for their structural elucidation. Although direct experimental spectra for this compound are not widely published, theoretical calculations based on analogous substituted benzaldehydes provide reliable estimations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemical calculations. Methods like Gauge-Independent Atomic Orbital (GIAO) are frequently used in conjunction with DFT (e.g., B3LYP functional) to compute the magnetic shielding tensors, which are then converted into chemical shifts relative to a standard reference like Tetramethylsilane (TMS). researchgate.net For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms, and the electron-donating effect of the methoxy group, would significantly influence the chemical shifts of the aromatic proton and carbons. The aldehyde proton is expected to appear at a characteristic downfield shift. Studies on similar compounds, such as 2,4-difluorobenzaldehyde (B74705) and 2,3-dichlorobenzaldehyde (B127699) derivatives, have shown excellent agreement between theoretical and experimental NMR data, validating the predictive power of these computational approaches. researchgate.netresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Analagous Benzaldehyde (B42025) Derivatives This table presents representative calculated chemical shift values for functional groups found in similarly substituted benzaldehydes, based on DFT calculations from literature. researchgate.netelixirpublishers.comresearchgate.net These values serve as an estimation for interpreting the spectrum of this compound.
| Atom | Functional Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aldehyde (-CHO) | 9.8 - 10.5 | Typically a singlet, highly deshielded. |
| ¹H | Aromatic (Ar-H) | 7.0 - 7.8 | Shift and multiplicity depend on substitution pattern. |
| ¹H | Methoxy (-OCH₃) | 3.8 - 4.1 | Typically a singlet. |
| ¹³C | Aldehyde (C=O) | 185 - 195 | Highly deshielded due to the electronegative oxygen. |
| ¹³C | Aromatic (C-Cl) | 130 - 140 | Carbon directly attached to chlorine. |
| ¹³C | Aromatic (C-F) | 150 - 165 (JCF coupling) | Large C-F coupling constant is characteristic. |
| ¹³C | Aromatic (C-OCH₃) | 145 - 155 | Carbon directly attached to the methoxy group. |
| ¹³C | Methoxy (-OCH₃) | 55 - 65 | Methyl carbon of the methoxy group. |
IR Vibrational Frequencies: Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands. DFT calculations are used to compute the harmonic vibrational frequencies, which are often scaled to correct for anharmonicity and basis set limitations. elixirpublishers.comnih.gov For this compound, key predicted vibrational modes would include the C=O stretching of the aldehyde group (typically a strong band around 1700 cm⁻¹), C-H stretching of the aldehyde and aromatic ring, C-F and C-Cl stretching, and the C-O stretching of the methoxy group. Computational studies on molecules like 3,4-dichlorobenzaldehyde (B146584) and 4-methoxy-3-methyl benzaldehyde have demonstrated that DFT methods can accurately reproduce experimental IR and Raman spectra, allowing for confident assignment of vibrational modes. elixirpublishers.comresearchgate.net
Table 2: Predicted Key IR Vibrational Frequencies for this compound based on Analagous Compounds This table outlines the expected positions of principal infrared absorption bands based on DFT calculations performed on similarly substituted benzaldehydes. elixirpublishers.comresearchgate.netresearchgate.net
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C-H Stretch | Aldehyde | 2720 - 2820 | Medium, often two bands |
| C=O Stretch | Aldehyde | 1690 - 1715 | Strong |
| C=C Stretch | Aromatic Ring | 1550 - 1600 | Medium to Strong |
| C-O Stretch | Methoxy (Aryl-O) | 1200 - 1275 | Strong |
| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1250 | Strong |
| C-Cl Stretch | Aryl Chloride | 700 - 850 | Strong |
Non-Linear Optical (NLO) Properties
Organic molecules with extensive π-conjugated systems and significant charge asymmetry, often created by electron-donating and electron-withdrawing groups, are of great interest for applications in non-linear optics (NLO). rsc.org Computational chemistry is a vital tool for predicting the NLO response of molecules, primarily by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netmdpi.com
The structure of this compound, featuring an electron-donating methoxy group and electron-withdrawing halogen and aldehyde groups attached to a π-system, suggests potential for NLO activity. DFT calculations can quantify this potential. Studies on simpler substituted benzaldehydes, such as o-, m-, and p-chlorobenzaldehydes, have used DFT (B3LYP level) to calculate these NLO properties. mdpi.comresearchgate.net These studies show that the position of substituents dramatically influences the hyperpolarizability. For the target molecule, the specific arrangement of donor and acceptor groups would create a significant dipole moment and a non-zero first-order hyperpolarizability, making it a candidate for second-order NLO materials.
Table 3: Calculated NLO Properties for Analagous Chloro-Benzaldehydes Data derived from DFT/B3LYP calculations on ortho-, meta-, and para-chlorobenzaldehyde, providing a comparative basis for estimating the NLO properties of more complex derivatives. mdpi.comresearchgate.net
| Compound | Dipole Moment (μ) [Debye] | First-Order Hyperpolarizability (β) [x 10⁻³⁰ cm⁵/esu] |
|---|---|---|
| o-Chlorobenzaldehyde | 3.1243 | 155.86 |
| m-Chlorobenzaldehyde | 1.8918 | 240.86 |
| p-Chlorobenzaldehyde | 2.1276 | 820.22 |
| Urea (B33335) (Reference) | ~1.37 | ~37.28 |
In Silico Molecular Docking and Ligand Design Studies (for mechanistic understanding, not clinical efficacy)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. pnrjournal.com This method is invaluable for understanding the fundamental mechanisms of molecular recognition, driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. pnrjournal.com While not indicative of clinical efficacy, these studies provide crucial insights into the structural basis of potential molecular interactions.
For a molecule like this compound, in silico docking could be used to explore its potential interactions with various biological targets. For instance, studies on other benzaldehyde derivatives have used docking to understand their inhibitory mechanism against enzymes like phenoloxidase. nih.gov In such a study, the aldehyde oxygen, the methoxy oxygen, and the halogens of the target molecule could act as hydrogen bond acceptors, while the aromatic ring could participate in π-stacking or hydrophobic interactions within an enzyme's active site. mdpi.com The goal of such a study would be to generate hypotheses about molecular interactions at an atomic level, which can guide further biochemical and biophysical experiments. The process involves preparing the 3D structures of the ligand and the protein target, defining a binding site, and using a scoring function to rank the predicted binding poses based on their estimated binding affinity. nih.govox.ac.uk
Table 4: Common Interactions Investigated in Molecular Docking Studies of Benzaldehyde Derivatives This table summarizes the types of non-covalent interactions that are typically analyzed in docking simulations to understand the binding mechanism of ligands like substituted benzaldehydes within a protein's active site. nih.govmdpi.com
| Type of Interaction | Potential Participating Groups on Ligand | Potential Participating Groups on Protein Receptor |
|---|---|---|
| Hydrogen Bonding | Aldehyde Oxygen, Methoxy Oxygen | Amino acid residues with -OH, -NH₂, -COOH groups (e.g., Ser, Thr, Tyr, Asn, Gln, Asp, Glu, His) |
| Hydrophobic Interactions | Aromatic Ring, Methyl Group | Aliphatic and aromatic amino acid residues (e.g., Ala, Val, Leu, Ile, Phe, Trp) |
| π-π Stacking | Aromatic Ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp, His) |
| Halogen Bonding | Chlorine, Fluorine atoms | Electron-rich atoms like Oxygen or Nitrogen in backbone or side chains |
| van der Waals Forces | Entire molecule | All atoms in the binding pocket |
Analysis of Weak Interactions (e.g., C-H···O bonding, non-covalent interactions)
The solid-state structure and crystal packing of a molecule are governed by a complex interplay of weak non-covalent interactions. nih.gov For substituted benzaldehydes, interactions such as C-H···O hydrogen bonds, halogen bonding, and π–π stacking are crucial in dictating the supramolecular architecture. rsc.org Computational tools like Hirshfeld surface analysis are particularly effective for visualizing and quantifying these intermolecular contacts. nih.govrsc.org
For this compound, one would expect the following interactions to be significant:
C-H···O Hydrogen Bonds: The aldehyde oxygen is a strong hydrogen bond acceptor and is likely to form C-H···O interactions with aromatic or aldehyde C-H groups of neighboring molecules, often leading to the formation of dimers or chain motifs. rsc.orgmdpi.com
Halogen Bonding: The chlorine atom can act as a halogen bond donor (σ-hole), interacting with electronegative atoms like oxygen on adjacent molecules. rsc.orgmdpi.com Fluorine is generally a poor halogen bond donor but can participate in other electrostatic interactions.
π–π Stacking: The electron-deficient nature of the difluorinated aromatic ring could promote stacking interactions with other aromatic rings. rsc.org
Other Weak Interactions: Contacts involving fluorine (C-H···F) and the methoxy group are also expected to contribute to the stability of the crystal lattice.
Studies on a variety of multi-substituted benzaldehydes have used Hirshfeld analysis to confirm that O···H/H···O interactions are often dominant, alongside significant contributions from H···H, C···H, and halogen-related contacts. nih.govrsc.org
Applications in Advanced Chemical Synthesis and Materials Science
Role as an Intermediate in the Synthesis of Complex Organic Molecules
Substituted benzaldehydes are fundamental building blocks in organic chemistry, valued for the reactivity of the aldehyde group which allows for the construction of more complex molecular architectures.
Precursor for Advanced Pharmaceutical Intermediates (e.g., related to fluoroquinolone antibiotics, LSD1 inhibitors)
While various substituted benzaldehydes are utilized in the synthesis of pharmaceuticals, no specific literature directly implicates 4-Chloro-2,3-difluoro-5-methoxybenzaldehyde as a precursor in the synthesis of fluoroquinolone antibiotics or Lysine-Specific Demethylase 1 (LSD1) inhibitors. The synthesis of these therapeutic agents often involves complex, multi-step processes where the precise structure of the starting materials is crucial for achieving the desired biological activity. Research on fluoroquinolones and LSD1 inhibitors details the use of other, specifically tailored aldehyde derivatives, but not the subject compound of this article.
Building Block for Agrochemical Active Ingredients
The development of new agrochemicals frequently involves the incorporation of halogenated and methoxy-substituted aromatic rings to enhance efficacy and metabolic stability. In principle, this compound could serve as a valuable synthon in this field. However, there is no concrete data in the scientific literature or patent landscape to confirm its use in the creation of new herbicides, fungicides, or insecticides.
Synthesis of Specialty Chemicals and Fine Chemicals
As a multi-functionalized aromatic compound, this compound holds potential as an intermediate in the synthesis of various specialty and fine chemicals, such as dyes, polymers, or other custom-synthesized molecules for research and development. Its utility would be in providing a specific substitution pattern on the benzene (B151609) ring. Without published examples, its role in this area remains theoretical.
Development of New Functional Materials
The electronic and structural properties of functionalized aromatic compounds are of great interest in materials science for the development of novel materials with specific optical or electronic properties.
Organic Electronic Materials (e.g., OLEDs)
Some commercial suppliers categorize this compound under materials for Organic Light-Emitting Diodes (OLEDs). This suggests it may be used as a building block for synthesizing larger, more complex molecules that serve as emitters, hosts, or charge-transport materials in OLED devices. The fluorine and chlorine substituents can influence the electronic properties and stability of the final material. Nevertheless, specific research articles or patents demonstrating the synthesis of an OLED material from this particular aldehyde, or detailing its performance in a device, are not available.
Components for Metal-Organic Frameworks (MOFs)
Similarly, the compound is sometimes commercially classified with materials for creating Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. An aldehyde like this compound would first need to be chemically modified, for instance, by converting the aldehyde to a carboxylic acid group, to act as a linker in MOF synthesis. While plausible, there is no published research demonstrating the use of this specific molecule in the synthesis of a novel MOF.
Precursors for Aggregation-Induced Emission (AIE) Materials
Direct research on the aggregation-induced emission (AIE) properties of this compound has not been identified in the available literature. However, the broader class of substituted benzaldehydes is utilized in the synthesis of AIE-active molecules. For instance, derivatives of 4-hydroxy-3-methoxybenzaldehyde have been used to create azines that exhibit AIE characteristics. nih.govresearchgate.net The phenomenon of AIE, where non-emissive molecules in solution become highly fluorescent upon aggregation, is driven by the restriction of intramolecular rotations. The aldehyde functional group is a versatile handle for synthesizing larger conjugated systems, such as Schiff bases or azines, which can form the core of AIE luminogens. The presence of halogen atoms and a methoxy (B1213986) group on the phenyl ring of this compound could influence the electronic properties and intermolecular interactions of any derived AIE-active compounds, potentially tuning their emission wavelengths and quantum yields.
Organic Monomers for Covalent Organic Frameworks (COFs)
There is no specific mention of this compound being used as a monomer in the synthesis of Covalent Organic Frameworks (COFs) in the reviewed sources. COFs are crystalline porous polymers formed from organic building blocks linked by strong covalent bonds. nih.govmdpi.com Aldehydes are a common class of monomers used in COF synthesis, typically undergoing condensation reactions with amines or hydrazides to form imine or azine linkages, respectively. nih.gov
The utility of a substituted benzaldehyde (B42025) like this compound in COF synthesis would be determined by its reactivity and the properties it imparts to the resulting framework. The chloro, difluoro, and methoxy substituents could influence the electronic properties, stability, and porosity of the COF. nih.gov Fluorinated building blocks, in general, are of interest in materials science for their potential to introduce unique properties. americanelements.comossila.com
Table 1: General Classes of Monomers for COF Synthesis
| Monomer Functional Group | Linkage Formed |
|---|---|
| Aldehyde | Imine, Azine |
| Amine | Imine |
| Hydrazide | Azine |
| Boronic Acid | Boronate Ester |
Magnetic and Optical Materials
Specific applications of this compound in the development of magnetic and optical materials are not documented in the available research. However, functionalized aromatic compounds are fundamental to the design of new materials with tailored magnetic and optical properties. The aldehyde group can be used to synthesize larger molecules, such as Schiff bases, which can act as ligands for metal complexes. These complexes can exhibit interesting magnetic behaviors or have applications as optical materials. The electronic nature of the substituents on the benzaldehyde ring plays a crucial role in tuning the properties of the final material.
Polymer Science Building Blocks
While this compound is not specifically cited as a polymer science building block in the searched literature, its chemical structure suggests potential in this area. Aldehyde-functionalized molecules can be incorporated into polymers through various reactions. For example, they can be used in condensation polymerizations or as a point of attachment for side-chain functionalization. Fluorinated polymers are known for their unique properties, including thermal stability and chemical resistance. Therefore, the incorporation of a difluoro-substituted monomer could be a strategy to impart these characteristics to a polymer.
Catalyst Ligand Synthesis (if applicable to aldehyde or derivatives)
There is no direct evidence of this compound or its immediate derivatives being used in catalyst ligand synthesis. However, benzaldehyde derivatives are common starting materials for the synthesis of Schiff base ligands. These ligands are synthesized through the condensation of an aldehyde with a primary amine. The resulting Schiff base can coordinate to a variety of metal centers, and the electronic and steric properties of the ligand can be tuned by the substituents on the aldehyde and amine precursors. These metal-ligand complexes can then be used as catalysts in a wide range of organic transformations. The chloro, difluoro, and methoxy groups on the aromatic ring of this compound would modify the electronic properties of any derived Schiff base ligand, which in turn would influence the catalytic activity of the corresponding metal complex.
Future Research Directions and Perspectives
Exploration of Asymmetric Synthesis Routes
The development of asymmetric syntheses is a cornerstone of modern pharmaceutical and materials science. For derivatives of 4-chloro-2,3-difluoro-5-methoxybenzaldehyde, the aldehyde functionality presents a key handle for introducing chirality. Future research could focus on the enantioselective addition of various nucleophiles to the carbonyl group. This would involve the use of chiral catalysts, such as organocatalysts (e.g., proline derivatives) or metal complexes with chiral ligands, to produce optically active secondary alcohols. These chiral alcohols are versatile intermediates for the synthesis of more complex molecules with defined stereochemistry, which is often crucial for biological activity.
Development of Greener Synthetic Methodologies
In line with the growing emphasis on sustainable chemistry, future work should aim to develop more environmentally benign methods for the synthesis of this compound and its derivatives. This could involve exploring reactions in greener solvents like water or bio-based solvents, reducing the use of hazardous reagents, and designing more atom-economical reaction pathways. Catalytic methods, particularly those employing earth-abundant metals or biocatalysts, would be a key focus. Furthermore, energy-efficient techniques such as microwave-assisted or mechanochemical synthesis could be investigated to reduce the environmental footprint of synthetic processes involving this compound.
Chemo- and Regioselective Functionalization Strategies
The multiple substituents on the benzene (B151609) ring of this compound offer several sites for further functionalization. A significant area of future research will be the development of highly chemo- and regioselective reactions. For instance, selective modification of one of the fluorine atoms or the chlorine atom through nucleophilic aromatic substitution, without affecting the other reactive sites, would be a valuable synthetic tool. Similarly, directing ortho-lithiation or other C-H activation strategies to a specific position on the ring would enable the introduction of new functional groups with high precision, thereby expanding the molecular diversity accessible from this starting material.
Advanced Computational Modeling for Property Prediction
Computational chemistry offers powerful tools for predicting the physicochemical properties and reactivity of molecules. Future research can employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model the electronic structure, reactivity, and spectral properties of this compound. Such studies could predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of synthetic routes. Furthermore, computational models could be used to predict the properties of potential derivatives, such as their binding affinity to biological targets, thus guiding the synthesis of new compounds with desired functionalities.
Integration into Flow Chemistry Systems for Scalable Production
For any compound with potential industrial applications, the development of scalable and safe manufacturing processes is crucial. Flow chemistry, where reactions are carried out in continuous-flow reactors, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Future research could focus on adapting the synthesis of this compound and its subsequent transformations to flow chemistry systems. This would not only facilitate safer handling of potentially hazardous reagents and intermediates but also enable more efficient and reproducible production on a larger scale.
Design and Synthesis of Novel Scaffolds for Diverse Applications
The unique electronic and steric properties imparted by the combination of chloro, difluoro, and methoxy (B1213986) substituents make this compound an attractive starting material for the synthesis of novel molecular scaffolds. Future research will likely explore its use in the construction of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. For example, the aldehyde group can participate in condensation reactions to form imines, which can then undergo cyclization to produce a variety of nitrogen-containing heterocycles. The resulting fluorinated and chlorinated scaffolds could exhibit unique biological activities or material properties.
Elucidation of Complex Reaction Mechanisms for Unpredicted Pathways
A deeper understanding of the reaction mechanisms involving this compound can lead to the discovery of new and unexpected chemical transformations. Detailed mechanistic studies, combining experimental techniques (such as kinetic analysis and isotopic labeling) with computational modeling, could uncover novel reaction pathways. This could lead to the development of unprecedented synthetic methodologies and the formation of previously inaccessible molecular structures. Investigating the influence of the unique substitution pattern on reaction intermediates and transition states will be key to unlocking these new chemical possibilities.
Q & A
Q. What are the recommended synthetic routes for 4-chloro-2,3-difluoro-5-methoxybenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step halogenation and methoxylation. For example:
Friedel-Crafts acylation to introduce the aldehyde group.
Electrophilic substitution for chloro and fluoro groups, using reagents like SOCl₂ or Selectfluor™ under controlled temperatures (0–5°C for fluorination to avoid over-substitution) .
Methoxy group introduction via nucleophilic aromatic substitution (e.g., NaOMe in DMF at 80°C).
Key Factors :
- Temperature control during fluorination minimizes side reactions.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield (reported ~65–75% in analogous compounds) .
Q. How can NMR and HPLC be optimized to characterize this compound and detect impurities?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on diagnostic peaks:
- Aldehyde proton: δ ~10.1–10.3 ppm (singlet).
- Methoxy group: δ ~3.8–4.0 ppm.
- Aromatic protons: Split patterns reflect fluorine coupling (e.g., ²J₃-F ~20 Hz) .
- HPLC : Use a C18 column with mobile phase (MeCN:H₂O, 70:30) at 1 mL/min. Retention time ~8–10 min. Monitor for byproducts like dehalogenated derivatives .
Advanced Research Questions
Q. How do electronic effects of substituents (Cl, F, OMe) influence regioselectivity in further functionalization?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electron-deficient positions.
- Chlorine and fluorine withdraw electron density, directing electrophiles to the para-methoxy position.
- Meta-fluorine creates steric hindrance, limiting nucleophilic attacks .
- Experimental Validation : Perform Suzuki-Miyaura coupling with arylboronic acids. LC-MS data shows preferential coupling at the 5-position (adjacent to methoxy) .
Q. What strategies resolve contradictions in reported solubility data for polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Testing : Use shake-flask method with UV-Vis quantification (λmax ~270 nm).
- Conflicting data may arise from hydrate formation in polar solvents (e.g., DMSO).
- Example : In THF, solubility is 12 mg/mL (25°C), but drops to 5 mg/mL in H₂O due to hydrogen bonding with the aldehyde group .
- Mitigation : Pre-dry solvents with molecular sieves and report equilibrium times (≥24 hrs).
Q. How can computational modeling predict metabolic stability in pharmacological applications?
- Methodological Answer :
- ADMET Prediction : Use software like SwissADME or Schrödinger QikProp.
- Key Parameters :
- CYP450 inhibition risk: High (due to electron-withdrawing groups).
- LogP ~2.3 indicates moderate blood-brain barrier penetration .
- In Vitro Validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) show t₁/₂ ~45 min, suggesting rapid Phase I oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
